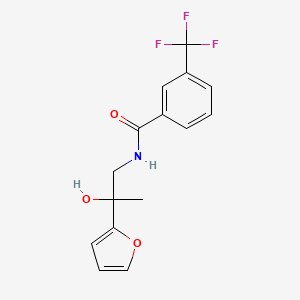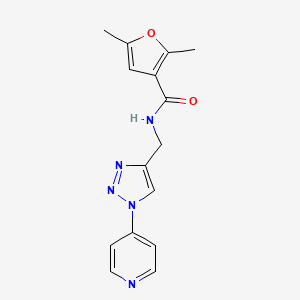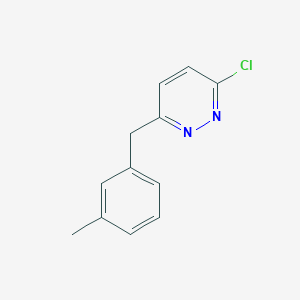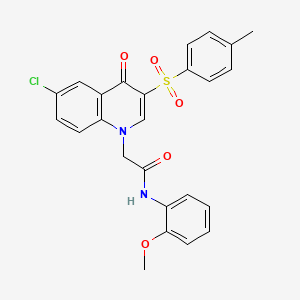
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide” is an organic compound that contains several functional groups. It has a benzamide group, a trifluoromethyl group, and a furan ring. The presence of these groups could give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would likely contribute to the compound’s polarity, while the trifluoromethyl group could add to its volatility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzamide group could undergo hydrolysis under acidic or basic conditions, while the trifluoromethyl group could participate in radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzamide and trifluoromethyl groups could make it polar and potentially volatile .Applications De Recherche Scientifique
Molecular Structure Modification for Enhanced Properties
The modification of molecular structures, such as the extension of the furan heterocycle and the introduction of donor groups, can significantly impact the excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This has promising applications in fluorescence sensing and imaging. For example, studies have shown that such modifications can shift absorption and emission spectra, modulate excited-state dynamics, and influence the competitive mechanisms between ESIPT and ICT processes, improving molecular properties for fluorescent probes and organic radiation scintillators development (Han et al., 2018).
Antiplasmodial Activity
Research into N-acylated furazan derivatives, including those related to N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide, has shown activity against different strains of Plasmodium falciparum. The structure-activity relationship studies reveal the influence of the acyl moiety on antiplasmodial activity, with benzamides displaying significant potential. This highlights the application of such compounds in malaria treatment and the development of new antimalarial agents (Hermann et al., 2021).
Synthesis and Polymerization
The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan, a process relevant to the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide, offers a method for preparing N-substituted maleimides. These compounds have significant implications in the synthesis and polymerization of functional polymers, contributing to advancements in materials science (Narita et al., 1971).
Fluorescent Probing and Solvent Polarity Sensing
The development of fluorescent probes based on the modification of molecular structures, such as 3-hydroxychromone derivatives, for sensing solvent polarities showcases the potential of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzamide in analytical chemistry. These probes can undergo dramatic solvent-dependent transformations, offering a novel approach for ultrasensitive detection and probing of solvent polarities, especially in low-polarity ranges (Ercelen et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSCFDSJLSHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)
![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)
![N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917985.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)

![[(3-Fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B2917991.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)


![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)

![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)